

In-Depth Technical Guide to 4-(N-Methyl-N-nitroso)aminoantipyrine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-(N-Methyl-N-nitroso)aminoantipyrine
Cat. No.:	B1211485

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(N-Methyl-N-nitroso)aminoantipyrine (MNA), a derivative of the analgesic and antipyretic agent antipyrine, is a significant compound of interest in the fields of toxicology and medicinal chemistry. As a member of the N-nitrosamine class of compounds, MNA is primarily studied for its potential mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and relevant experimental methodologies associated with MNA.

Chemical and Physical Properties

MNA is a solid compound with moderate lipophilicity. Its core structure consists of a pyrazolone ring, characteristic of antipyrine derivatives, with a key N-methyl-N-nitrosoamino functional group at the 4-position. This functional group is the primary determinant of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of **4-(N-Methyl-N-nitroso)aminoantipyrine**

Property	Value	Source
CAS Number	73829-38-6	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₂	[1] [2] [3] [4] [5] [6]
Molecular Weight	246.27 g/mol	[1] [2] [3] [4] [5] [6]
Melting Point	99 °C	[5] [7]
LogP	1.602	[5]
Exact Mass	246.11167570 Da	[4] [5]
Hydrogen Bond Acceptor Count	5	[5]
Rotatable Bond Count	2	[5]

Note: Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **4-(N-Methyl-N-nitroso)aminoantipyrine** is not readily available in the reviewed literature. For reference, spectroscopic data for the precursor, 4-aminoantipyrine, is available and can be used for comparative purposes during synthesis and characterization.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of MNAA involves the nitrosation of a secondary amine precursor, 4-(N-methylamino)antipyrine.[\[2\]](#)[\[6\]](#) An alternative pathway begins with the nitrosation of antipyrine itself, followed by reduction and subsequent methylation and nitrosation.[\[2\]](#)

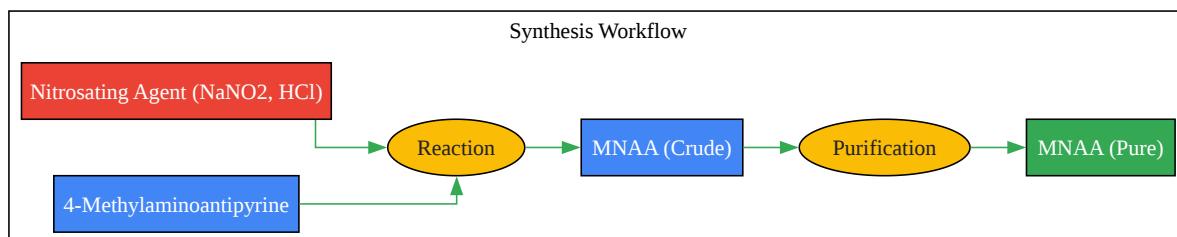
Experimental Protocol: Synthesis of **4-(N-Methyl-N-nitroso)aminoantipyrine** from 4-(N-methylamino)antipyrine

This protocol is a generalized procedure based on available literature.[\[1\]](#)[\[6\]](#) Optimization of specific parameters may be required to achieve the reported yield of approximately 70%.[\[5\]](#)[\[6\]](#)

- Materials: 4-(N-methylamino)antipyrine, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Water, Ice.

- Procedure:

- Dissolve a known quantity of 4-(N-methylamino)antipyrine in water.
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature at 0°C.
- Acidify the reaction mixture by the dropwise addition of hydrochloric acid, ensuring the temperature does not rise above 5°C.
- Stir the reaction mixture at 0°C for approximately one hour.
- The resulting precipitate of **4-(N-Methyl-N-nitroso)aminoantipyrine** can be collected by filtration.
- Purify the product by recrystallization from a suitable solvent such as ethanol or by column chromatography.
- Characterize the final product using techniques such as melting point determination, and spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.



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Synthesis of MNAA from its precursor.

Chemical Reactivity

MNAA exhibits reactivity characteristic of N-nitrosamines.[2][6]

- Reduction: The nitroso group can be reduced to form the corresponding hydrazine or amine.
- Alkylation: The presence of the amino group makes the compound susceptible to reactions with electrophiles.
- Decomposition: Under certain conditions, such as exposure to strong acids or UV light, N-nitrosamines can decompose, potentially releasing nitric oxide.
- Denitrosation: The nitroso group can be cleaved under specific chemical or enzymatic conditions.

Biological Activity and Mechanism of Action

The primary biological significance of MNAA lies in its genotoxicity, a common trait among N-nitrosamines.[2][6]

Mutagenicity and Carcinogenicity

Studies have shown that MNAA is mutagenic in the Ames test, specifically causing base-pair substitutions in *Salmonella typhimurium* strain TA100.[13][14][15][16] This mutagenic potential is a strong indicator of its likely carcinogenicity, as N-nitrosamines are a well-established class of carcinogens.

Experimental Protocol: Ames Test (General Procedure)

This is a generalized protocol for the bacterial reverse mutation assay. Specific concentrations and conditions for testing MNAA would need to be optimized.

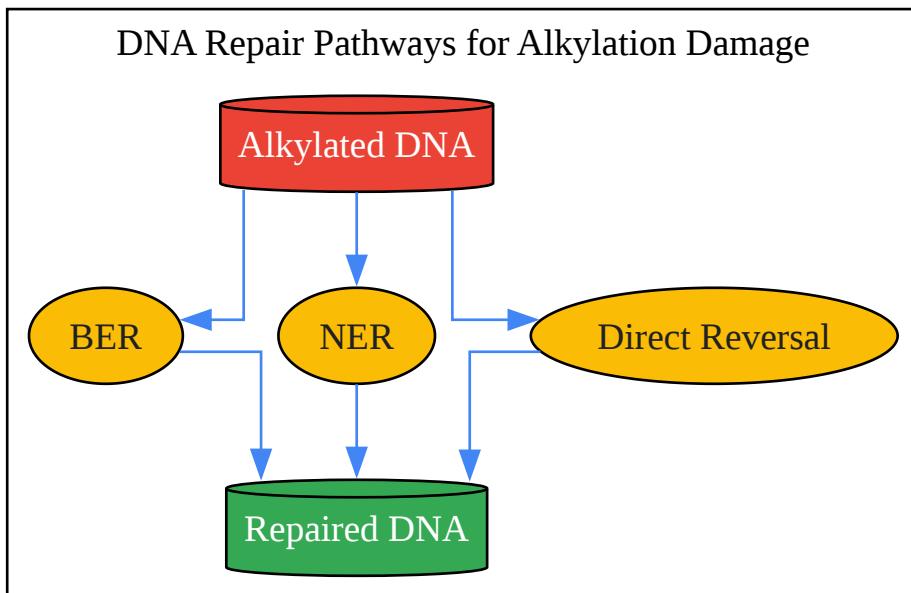
- Materials: *Salmonella typhimurium* strain TA100, S9 metabolic activation mix (from rat liver), top agar, minimal glucose agar plates, test compound (MNAA), positive and negative controls.
- Procedure:

- Prepare serial dilutions of MNAA.
- In separate test tubes, combine the test compound dilution, the bacterial culture, and either the S9 mix (for metabolic activation) or a buffer control.
- After a brief pre-incubation, add molten top agar to each tube, mix, and pour the contents onto minimal glucose agar plates.
- Incubate the plates at 37°C for 48-72 hours.
- Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Mechanism of Action: DNA Alkylation

The genotoxicity of MNAA is attributed to its ability to alkylate DNA. This process requires metabolic activation, typically by cytochrome P450 enzymes in the liver.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Metabolic Activation: Cytochrome P450 enzymes, such as CYP2E1 and CYP2A6, catalyze the α -hydroxylation of the N-nitrosamine.[\[18\]](#) This creates an unstable intermediate.
- Formation of Electrophilic Species: The α -hydroxy-nitrosamine spontaneously decomposes to form a highly reactive electrophilic species, a diazonium ion.
- DNA Adduct Formation: The diazonium ion readily reacts with nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine and the N3 position of adenine, forming DNA adducts.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)
- Mutagenesis: These DNA adducts can lead to mispairing during DNA replication, resulting in mutations. For instance, O⁶-methylguanine can mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation.



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- To cite this document: BenchChem. [In-Depth Technical Guide to 4-(N-Methyl-N-nitroso)aminoantipyrine]. BenchChem, [2025]. [Online PDF]. Available at:

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